molecular formula C12H17NO B063297 Benzyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 183275-87-8

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B063297
CAS No.: 183275-87-8
M. Wt: 191.27 g/mol
InChI Key: HKJDMUFGBWLGAV-UHFFFAOYSA-N
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Description

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a benzyl group attached to a tetrahydrofuran ring via a methylene bridge, with an amine group at the end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of benzyl halides with tetrahydrofuran derivatives under basic conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with tetrahydrofuran-2-methanamine in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
  • (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Comparison: Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

N-benzyl-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDMUFGBWLGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389937
Record name N-Benzyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183275-87-8
Record name N-Benzyl-1-(oxolan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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